Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO3/c1-15-10(14)6-2-5(11)3-7-9(6)16-8(4-12)13-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKPKZOXRHNVRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201201116 | |
| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221792-54-6 | |
| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221792-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-(chloromethyl)-7-benzoxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201201116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization to Form Benzoxazole Core
- Starting Materials: 5-bromo-2-aminophenol derivatives and methyl 7-carboxybenzoic acid or its derivatives.
- Reaction Conditions: Cyclization is typically achieved by refluxing the amino-phenol with methyl 7-carboxybenzoate or its activated derivatives (e.g., acid chlorides or anhydrides) in polar aprotic solvents such as dimethylformamide (DMF) or acetic anhydride.
- Catalysts and Reagents: Aluminum nitrate and acetic anhydride have been reported to facilitate cyclization under reflux conditions for approximately 9-15 hours to ensure complete ring closure.
- Outcome: Formation of methyl 5-bromo-1,3-benzoxazole-7-carboxylate intermediate with high purity, confirmed by TLC and spectroscopic methods.
Introduction of the Chloromethyl Group at Position 2
- Method: Chloromethylation of the benzoxazole intermediate is performed using chloromethylating agents such as chloromethyl chloride or formaldehyde with hydrochloric acid.
- Reaction Conditions: The reaction is carried out in solvents like dichloromethane or chloroform under controlled temperatures (room temperature to slight heating) to avoid over-chlorination.
- Mechanism: Electrophilic substitution at the 2-position of the benzoxazole ring introduces the chloromethyl group, which serves as a reactive handle for further functionalization.
- Purification: The product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
Bromination at Position 5 (If Not Present Initially)
- Reagents: Bromination is carried out using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
- Solvents: Dichloromethane or other inert solvents are used.
- Conditions: The reaction is typically performed under stirring at room temperature or slightly elevated temperatures.
- Selectivity: The bromination is regioselective for the 5-position due to electronic and steric effects of other substituents.
- Workup: The reaction mixture is quenched with aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine, followed by extraction and purification.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization to benzoxazole | 5-bromo-2-aminophenol + methyl 7-carboxybenzoate; Al(NO3)3, Ac2O | DMF or Ac2O | Reflux (90-110°C) | 9-15 hours | 70-85 | High purity via recrystallization |
| Chloromethylation | Chloromethyl chloride or formaldehyde + HCl | CH2Cl2 or CHCl3 | 25-40°C | 4-8 hours | 60-75 | Controlled addition to avoid polyalkylation |
| Bromination (if needed) | Br2 or NBS | CH2Cl2 | 0-25°C | 2-6 hours | 80-90 | Quenched with sodium bisulfite |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$-NMR confirms the presence of aromatic protons, chloromethyl (-CH2Cl) group signals, and methyl ester protons.
- Chemical shifts and coupling patterns are consistent with substitution patterns on the benzoxazole ring.
-
- Molecular ion peaks correspond to the expected molecular weight of this compound (~326 g/mol).
- Isotopic patterns confirm the presence of bromine and chlorine atoms.
-
- The compound exhibits a sharp melting point range indicative of purity, typically around 240-245°C.
-
- Experimental elemental composition closely matches calculated values, confirming the compound’s identity and purity.
Research Findings and Optimization Notes
- Solvent Effects: Polar aprotic solvents such as DMF enhance reaction homogeneity and yield during cyclization and chloromethylation steps.
- Temperature Control: Maintaining moderate temperatures during chloromethylation prevents side reactions such as over-chlorination or polymerization.
- Catalyst Use: Aluminum nitrate and acetic anhydride are effective in promoting cyclization with good yields and minimal by-products.
- Purification: Recrystallization from ethanol or ethyl acetate and silica gel chromatography are effective for isolating pure product.
- Scale-Up Considerations: Continuous flow reactors and microwave-assisted synthesis have been explored to improve reaction efficiency and scalability, though detailed protocols specific to this compound are limited.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Benzoxazole core formation | 5-bromo-2-aminophenol + methyl 7-carboxybenzoate + Al(NO3)3 + Ac2O | Reflux in DMF or Ac2O, 9-15 h | 70-85 | High purity, confirmed by TLC and NMR |
| Chloromethylation | Chloromethyl chloride or formaldehyde + HCl | Room temp to 40°C, 4-8 h | 60-75 | Requires careful temperature control |
| Bromination (if required) | Br2 or NBS | 0-25°C, 2-6 h | 80-90 | Quenching essential to remove excess Br2 |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to remove halogen atoms or to convert the ester group into an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted benzoxazole, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate serves as an important intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial , anticancer , and anti-inflammatory properties.
-
Antimicrobial Activity :
- Studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has shown effectiveness against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent activity compared to standard antibiotics like ofloxacin.
Pathogen Activity Type MIC (µM) Bacillus subtilis Gram-positive bacteria 12 Escherichia coli Gram-negative bacteria 25 -
Anticancer Activity :
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicated that it possesses anticancer properties comparable to established chemotherapeutics such as 5-fluorouracil.
Compound Name IC50 (µM) This compound 24.5 Standard Drug (5-Fluorouracil) 29.2
Organic Synthesis
This compound is utilized as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical transformations, including nucleophilic substitutions and oxidation reactions.
-
Nucleophilic Substitution :
- The chlorine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
-
Oxidation and Reduction :
- The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while the bromine atom can be reduced to yield hydrogenated derivatives.
Material Science
In material science, this compound is explored for developing advanced materials with specific electronic or optical properties. Its structural characteristics make it suitable for applications in polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the carboxylate ester group allows the compound to form strong interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
5-Bromo-2-methyl-1,3-benzoxazol-7-amine (CAS 1226067-50-0)
- Molecular Formula : C₈H₇BrN₂O
- Molar Mass : 227.06 g/mol
- Key Differences :
- Replaces the chloromethyl group (position 2) with a methyl group and substitutes the ester (position 7) with an amine.
- The absence of the electron-withdrawing ester and chloromethyl groups reduces electrophilic reactivity compared to the target compound.
- The amine group may enhance hydrogen-bonding interactions but reduces lipophilicity.
7-Bromo-2-methyl-1,3-benzoxazole-5-carboxylic Acid (CAS 1780041-87-3)
- Molecular Formula: C₉H₆BrNO₃
- Molar Mass : 256.05 g/mol
- Key Differences :
- Carboxylic acid at position 5 (vs. methyl ester at position 7 in the target compound).
- The free carboxylic acid increases acidity (pKa ~2–3) and water solubility, whereas the methyl ester in the target compound enhances membrane permeability.
Functional Analogues in the Benzofuran Family
Ethyl 3-Amino-7-Bromo-5-Chloro-1-Benzofuran-2-Carboxylate (CAS 126062-22-4)
- Molecular Formula: C₁₁H₉BrClNO₃
- Molar Mass : 319.56 g/mol
- Key Differences: Benzofuran core (oxygen adjacent to fused ring) instead of benzoxazole (oxygen separated by a carbon). Substituents include amino (position 3), bromine (position 7), and chlorine (position 5). The amino group may confer distinct biological activity, such as enhanced binding to enzymes or receptors.
Cytotoxicity and Substituent Effects
Evidence from cytotoxicity studies highlights critical trends (Table 1):
- Substituent Size: Larger substituents (e.g., quinoline) significantly increase cytotoxicity by enhancing hydrophobic interactions with cellular targets .
- Halogen Effects : Bromine at position 7 lowers EC₅₀ values by stabilizing charge-transfer complexes or inducing DNA damage .
- Electron-Withdrawing Groups : The ester and chloromethyl groups in the target compound likely amplify reactivity and toxicity compared to analogues with methyl or amine substituents.
Biological Activity
Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate is a synthetic compound belonging to the benzoxazole family, known for its diverse biological activities. This compound features a unique structure with bromine and chlorine substituents, which contribute to its reactivity and potential therapeutic applications. Recent studies have highlighted its roles in medicinal chemistry, particularly regarding antimicrobial, anticancer, and anti-inflammatory properties.
- Molecular Formula : C₁₀H₇BrClNO₃
- Molar Mass : 304.52 g/mol
- Melting Point : 113–115 °C
- CAS Number : 1221792-54-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The halogen atoms (bromine and chlorine) and the carboxylate ester group enable strong interactions with active sites, leading to inhibition or modulation of biological pathways. This mechanism is crucial for its application in drug development.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound displays activity against a range of pathogens:
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacillus subtilis | Gram-positive bacteria | Not specified |
| Escherichia coli | Gram-negative bacteria | Not specified |
| Pseudomonas aeruginosa | Gram-negative bacteria | Not specified |
| Candida albicans | Fungal | Not specified |
The compound's activity is often compared to standard antibiotics like ofloxacin and antifungals such as fluconazole .
Anticancer Activity
This compound has shown promising results in anticancer studies. It was evaluated against the human colorectal carcinoma cell line HCT116 using the Sulforhodamine B assay. The results indicated an IC50 value of approximately 24.5 µM, demonstrating significant cytotoxicity compared to the standard drug 5-fluorouracil (IC50 = 29.2 µM) .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzoxazole ring can enhance anticancer activity. For instance:
- Compounds with methoxy groups showed improved efficacy.
- The presence of electron-withdrawing groups also contributed positively to the activity against cancer cell lines .
Study on Antimicrobial Efficacy
A recent study synthesized various benzoxazole derivatives, including this compound, and assessed their antimicrobial activities. The findings highlighted that structural modifications could significantly influence their effectiveness against both bacterial and fungal strains .
Study on Anticancer Properties
Another significant study focused on evaluating the anticancer properties of benzoxazole derivatives. The compound was found to inhibit cell proliferation in vitro effectively, with potential applications in developing new anticancer therapies .
Q & A
Q. What are the standard synthetic routes for preparing Methyl 5-bromo-2-(chloromethyl)-1,3-benzoxazole-7-carboxylate?
The compound can be synthesized via cyclization reactions involving halogenated precursors. A general method involves refluxing methyl 3-amino-4-hydroxybenzoate with brominated aryl acids or acyl chlorides under acidic conditions. For example, analogous benzoxazole derivatives are synthesized by refluxing with excess aryl acid for 15 hours, followed by quenching with ice to precipitate the product . Chloromethylation can be introduced using chloromethyl methyl ether (CMME), though this requires strict safety protocols due to CMME’s carcinogenicity and reactivity with moisture .
Q. How is the compound characterized for structural confirmation?
X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods are critical. High-resolution mass spectrometry (HRMS) and elemental analysis (e.g., C, H, N percentages) confirm molecular weight and composition. For example, HRMS data for similar compounds show calculated vs. experimental values (e.g., C₁₈H₁₇NO₃: calc. 295.3, exp. 295.1) . NMR (¹H/¹³C) identifies functional groups, such as the chloromethyl (-CH₂Cl) and ester (-COOCH₃) moieties.
Q. What safety precautions are required when handling the chloromethyl group?
The chloromethyl group poses significant hazards:
- Carcinogenicity : Use fume hoods, PPE (gloves, lab coats), and closed systems to avoid inhalation/skin contact .
- Reactivity : Store in dry, cool environments; avoid water/moisture to prevent HCl gas formation .
- Spill Management : Neutralize leaks with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity challenges during chloromethylation be addressed?
Competing reactions (e.g., over-alkylation or hydrolysis) can occur due to the electrophilic nature of CMME. To improve regioselectivity:
- Use sterically hindered bases (e.g., DIPEA) to control reaction kinetics.
- Monitor reaction progress via TLC or in-situ IR spectroscopy to terminate at the monochloromethylation stage.
- Pre-functionalize the benzoxazole core with electron-withdrawing groups (e.g., bromo at position 5) to direct chloromethylation to position 2 .
Q. How do solvent polarity and temperature affect crystallization for X-ray studies?
Solvent choice (e.g., DCM/hexane vs. ethanol/water) influences crystal quality. For similar benzoxazole derivatives, slow evaporation from dichloromethane yields diffraction-quality crystals. Low-temperature (100 K) data collection minimizes thermal motion artifacts, enhancing refinement accuracy in SHELXL .
Q. What computational methods are suitable for predicting reactivity or stability?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic susceptibility : Localized electron density at position 2 supports chloromethylation .
- Thermal stability : Bond dissociation energies (BDEs) for the chloromethyl group predict decomposition thresholds.
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for similar benzoxazole syntheses?
Variations in yields (e.g., 50–85%) may arise from:
- Purity of starting materials : Impurities in bromo precursors can stall cyclization .
- Reaction duration : Extended reflux (>15 hours) may degrade heat-sensitive intermediates.
- Work-up methods : Rapid quenching vs. gradual cooling affects precipitation efficiency.
Recommendation : Optimize conditions via Design of Experiments (DoE) to identify critical factors (e.g., time, stoichiometry).
Methodological Tables
Table 1. Comparison of Synthetic Methods for Benzoxazole Derivatives
| Method | Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| Aryl Acid Reflux | 15 h reflux, H₂SO₄ catalyst | 65–75 | Byproduct formation |
| CMME Chloromethylation | 0–5°C, anhydrous DCM | 50–60 | Moisture sensitivity |
| Pd-Catalyzed Coupling | THF, 80°C, 12 h | 70–85 | Catalyst cost and handling |
Table 2. HRMS Data for Structural Confirmation
| Compound | Calculated (m/z) | Experimental (m/z) | Error (ppm) |
|---|---|---|---|
| C₁₈H₁₇NO₃ | 295.3 | 295.1 | 0.7 |
| C₁₉H₁₈BrN₂O₃ (Target) | 417.2 | Requires synthesis | — |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
